molecular formula C11H14ClNO2 B5068649 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide

2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide

Cat. No.: B5068649
M. Wt: 227.69 g/mol
InChI Key: NXNITBTYTXMVOC-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chloro-substituted phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenoxyacetic acid derivatives, amine derivatives, and various substituted phenoxyacetamides .

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cellular processes essential for microbial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide is unique due to its specific structural features, such as the dimethylacetamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8-6-9(4-5-10(8)12)15-7-11(14)13(2)3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNITBTYTXMVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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